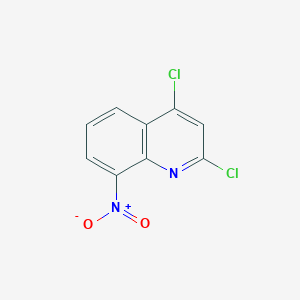

2,4-Dichloro-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-4-8(11)12-9-5(6)2-1-3-7(9)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGFDIWJPRELOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro 8 Nitroquinoline and Its Analogs

Strategic Nitration of Dihalogenated Quinoline (B57606) Precursors

A primary route to nitro-substituted dihalogenated quinolines is the direct electrophilic nitration of a suitable dihaloquinoline precursor. This process requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Nitration of 2,4-Dichloroquinoline (B42001) and Related Dihalogenated Quinoline Systems

The introduction of a nitro group onto a dihalogenated quinoline ring is typically accomplished using a strong nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. researchgate.netnih.gov The sulfuric acid protonates the quinoline nitrogen, which deactivates the pyridine (B92270) ring towards electrophilic attack, thereby directing the nitration to the benzene (B151609) ring. It also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For instance, the synthesis of 4,7-dichloro-8-nitroquinoline, an analog of the target compound, is well-documented. In one method, 4,7-dichloroquinoline (B193633) is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (-10 to -5 °C). la-nouvelle-republique.eu Another reported procedure involves reacting 4,7-dichloroquinoline with powdered sodium nitrate (B79036) in concentrated sulfuric acid, with the temperature carefully controlled, first at 40 °C and then raised to 95 °C for 2 hours, resulting in a high yield of the 8-nitro product. scholaris.ca These examples demonstrate that the nitration of dihalogenated quinolines is a robust and effective transformation. While direct nitration of 2,4-dichloroquinoline is less specifically detailed in readily available literature, the principles derived from related systems are directly applicable.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Fuming HNO₃, H₂SO₄ | -10 to -5 °C, then room temp. for 2h | 4,7-Dichloro-8-nitroquinoline | Good | la-nouvelle-republique.eu |

| 4,7-Dichloroquinoline | NaNO₃, H₂SO₄ | 40 °C, then 95 °C for 2h | 4,7-Dichloro-8-nitroquinoline | >98% | scholaris.ca |

| 8-(alkyl)-2-methylquinolines | HNO₃, H₂SO₄ | >70 °C, >16h | 8-(alkyl)-2-methyl-5-nitroquinolines | up to 94% | nih.gov |

Regioselectivity and Reaction Conditions in Nitroquinoline Synthesis

Regioselectivity in the nitration of substituted quinolines is a critical aspect of the synthesis. Under the strongly acidic conditions required for nitration, the quinoline nitrogen exists in its protonated form. This makes the entire heterocyclic (pyridine) ring system highly electron-deficient and thus strongly deactivated towards further electrophilic attack. As a result, the nitronium ion preferentially attacks the homocyclic (benzene) ring.

The final position of the nitro group on the benzene ring is directed by the existing substituents. In the case of 4,7-dichloroquinoline, nitration occurs selectively at the C-8 position. la-nouvelle-republique.euscholaris.ca This outcome is governed by the electronic and steric effects of the chlorine atoms and the fused pyridine ring. The formation of the 8-nitro isomer is favored over other possibilities (e.g., C-5 or C-6). The conditions of the reaction, such as temperature and reaction time, are crucial for controlling the reaction and preventing the formation of unwanted byproducts. nih.govgoogle.com For example, the nitration of quinoline itself can yield a mixture of 5-nitro and 8-nitro isomers, with the ratio being dependent on the specific conditions employed. google.com

Green Chemistry Principles Applied to Quinoline Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. rsc.orgresearchgate.net In response, the application of green chemistry principles to the synthesis of quinolines, including halogenated and nitrated derivatives, has become a major focus of research. ijpsjournal.comtandfonline.com These approaches aim to improve efficiency, reduce waste, and use more environmentally benign substances. nih.govnih.gov

Environmentally Benign Solvents and Catalysts in Quinoline Derivatization

A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. Water has been successfully used as a solvent for the microwave-assisted synthesis of certain quinoline derivatives, offering high yields through simple filtration without the need for catalysts. rsc.org

Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DSIMHS]), have emerged as highly effective and reusable catalysts for quinoline synthesis via the Friedländer reaction. academie-sciences.frresearchgate.net These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. Other environmentally friendly catalysts include solid acids like montmorillonite (B579905) K-10 and various recyclable nanocatalysts, which offer high efficiency and ease of separation from the reaction mixture. nih.govrsc.org An electrochemical strategy using recyclable nickel foam electrodes in aqueous media also represents a sustainable method for quinoline synthesis, replacing hazardous chemical reductants with electricity. rsc.org

| Green Approach | Example | Key Advantages | Reference |

|---|---|---|---|

| Benign Solvent | Water | Environmentally safe, non-toxic, readily available | rsc.org |

| Ionic Liquid Catalyst | 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Reusable, enables solvent-free conditions, high efficiency | academie-sciences.frresearchgate.net |

| Solid Acid Catalyst | Montmorillonite K-10 | Environmentally benign, reusable, easy to handle | rsc.org |

| Nanocatalysts | Various metal/metal oxide nanoparticles | High activity, large surface area, recyclability | nih.gov |

| Electrosynthesis | Nickel foam electrodes in aqueous solution | Reagent-free reduction, mild conditions, avoids toxic waste | rsc.org |

Microwave-Assisted and Ultrasonic Irradiation Methods

Energy-efficient techniques like microwave (MW) irradiation and ultrasonic irradiation are cornerstones of green organic synthesis. ijpsjournal.comnih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. rsc.orgbenthamdirect.com This technique has been successfully applied to the one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid, demonstrating its power and efficiency. asianpubs.org The rapid, uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. tandfonline.com

Ultrasonic irradiation (sonochemistry) is another effective green method that accelerates chemical reactions. nih.govtandfonline.com The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. This technique has been employed for the synthesis of various quinoline derivatives, including hybrid quinoline-imidazole compounds and pyrano[3,2-c]quinoline-2,5-diones, leading to excellent yields in significantly shorter reaction times compared to conventional heating methods. rsc.orgpnu.ac.ir

Derivatization Strategies via the Nitro Group and Chlorine Atoms

The presence of both a nitro group and two chlorine atoms on the 2,4-dichloro-8-nitroquinoline scaffold provides multiple reaction sites for further chemical modification. This versatility makes it a valuable intermediate for constructing more complex molecules.

Derivatization via the Nitro Group: The nitro group is a highly versatile functional handle. Its most common transformation is reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as iron powder in acetic acid or stannous chloride (SnCl₂). nih.govscholaris.ca The resulting 8-amino-2,4-dichloroquinoline is a key intermediate itself. The newly formed amino group can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities at the C-8 position. scholaris.ca

Derivatization via the Chlorine Atoms: The chlorine atoms at the C-2 and C-4 positions are activated towards nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C-4 position is generally more reactive than the one at C-2, allowing for selective substitution. This differential reactivity enables a stepwise functionalization of the pyridine ring. A wide variety of nucleophiles, such as amines, alcohols, and thiols, can be used to displace the chlorine atoms, providing a powerful strategy for building a library of substituted quinoline derivatives. The presence of the electron-withdrawing nitro group at C-8 further activates the ring system towards nucleophilic attack, facilitating these substitution reactions. semanticscholar.org

Synthetic Routes to Closely Related Dichloro- and Nitroquinoline Isomers and Derivatives

The synthesis of analogs and isomers of this compound is essential for developing a comprehensive understanding of structure-activity relationships in various applications. This involves targeted synthetic routes to specific substitution patterns on the quinoline core.

8-Nitroquinolin-2(1H)-one derivatives are an important class of compounds, often explored for their biological activities. nih.govnih.gov A common synthetic strategy to access this scaffold involves the transformation of a corresponding 2-chloroquinoline (B121035).

The synthesis can be initiated from a suitable 2-chloroquinoline precursor. Nitration of 2-chloroquinoline, for example, can produce 2-chloro-8-nitroquinoline (B1580705) as an intermediate. researchgate.net This intermediate can then be converted to the final 8-nitroquinolin-2(1H)-one (a lactam) by treatment with perchloric acid. researchgate.netnih.gov This reaction proceeds via hydrolysis of the chloroimine moiety to the corresponding lactam. This two-step sequence provides an efficient pathway to the 8-nitroquinolin-2(1H)-one core, which can be further modified. nih.gov

Table 2: Synthesis of 8-Nitroquinolin-2(1H)-one

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloroquinoline | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Chloro-8-nitroquinoline | researchgate.net |

The 2,4-dichloroquinoline framework is a key precursor for a vast range of 2,4-disubstituted quinoline derivatives. The differential reactivity of the C2 and C4 positions towards nucleophiles allows for the selective and sequential introduction of different functional groups.

A foundational method for preparing the 2,4-dichloroquinoline core itself involves the reaction of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride (POCl₃). This one-pot reaction provides a facile route to various 2,4-dichloroquinoline derivatives.

Once the this compound scaffold is obtained, the two chlorine atoms can be replaced by a wide variety of nucleophiles through SNAr reactions, as discussed in section 2.3.2. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve monosubstitution, typically at the more reactive C4 position, followed by a second substitution at the C2 position. This stepwise approach enables the synthesis of a diverse library of 2,4-disubstituted quinolines with different substituents at each position, making it a highly versatile strategy in synthetic chemistry.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,4-Dichloro-8-nitroquinoline and Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) of protons are influenced by the electron density around them, which is affected by the presence of electron-withdrawing or electron-donating groups. In quinoline (B57606) derivatives, the aromatic protons exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. uncw.edutsijournals.com

For instance, in a study of 8-(tert-butyl)-2-methyl-5-nitroquinoline, the aromatic protons were observed at δ = 7.45 (d, J = 8.9 Hz), 7.70 (d, J = 8.3 Hz), 8.17 (d, J = 8.3 Hz), and 8.85 (d, J = 8.9 Hz) ppm. mdpi.com Similarly, for 8-(iso-propyl)-2-methyl-5-nitroquinoline, the aromatic proton signals appeared at δ = 7.50 (d, J = 8.9 Hz), 7.64 (d, J = 8.1 Hz), 8.28 (d, J = 8.1 Hz), and 8.92 (d, J = 8.9 Hz) ppm. mdpi.com The specific chemical shifts and coupling constants (J values) allow for the assignment of each proton to its specific position on the quinoline ring.

The presence of electron-withdrawing groups, such as the nitro group (-NO₂) and chlorine atoms in this compound, generally leads to a downfield shift (higher ppm values) of the aromatic protons due to deshielding effects. The analysis of these shifts, along with the splitting patterns caused by proton-proton coupling, enables the complete elucidation of the proton environment within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Nitroquinoline Analogs

| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Protons (ppm) |

|---|---|---|---|---|---|

| 8-Nitroquinoline (B147351) | 7.57 (dd) | 8.05 (d) | 7.63 (t) | 8.05 (d) | 8.28 (d, H-2), 9.08 (dd, H-4) |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | - | 7.45 (d) | - | 7.70 (d) | 8.17 (d, H-6), 8.85 (d, H-4), 2.77 (s, CH₃), 1.69 (s, C(CH₃)₃) |

Note: Data sourced from studies on various nitroquinoline derivatives. mdpi.com The specific values for this compound may vary but will follow similar trends.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. Aromatic carbons generally resonate in the range of 100-150 ppm. researchgate.net

In substituted quinolines, the chemical shifts of the carbon atoms are influenced by the substituents. For example, carbons directly attached to electron-withdrawing groups like chlorine or a nitro group will be shifted downfield. The ¹³C NMR spectrum of 8-nitroquinoline shows signals at δ = 122.8, 123.8, 125.3, 129.1, 132.1, 136.2, 139.6, 147.5, and 152.7 ppm. mdpi.com For 8-(tert-butyl)-2-methyl-5-nitroquinoline, the carbon signals appear at δ = 25.4, 31.1, 37.7, 119.9, 123.2, 123.6, 124.4, 132.0, 144.6, 146.8, 155.9, and 157.2 ppm. mdpi.com By comparing the experimental ¹³C NMR spectrum with data from known analogs and using theoretical prediction models, a complete assignment of the carbon skeleton of this compound can be achieved. tsijournals.comresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Nitroquinoline Analogs

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | C8a (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|---|---|---|---|---|---|

| 8-Nitroquinoline | 152.7 | 122.8 | 136.2 | 129.1 | 123.8 | 132.1 | 125.3 | 139.6 | 147.5 | - |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | 157.2 | 123.2 | 132.0 | 144.6 | 124.4 | 123.6 | 119.9 | 155.9 | 146.8 | 25.4 (CH₃), 31.1 (C(CH₃)₃), 37.7 (C(CH₃)₃) |

Note: Data sourced from studies on various nitroquinoline derivatives. mdpi.comchemicalbook.com The specific values for this compound will be influenced by the chloro substituents.

While 1D NMR provides fundamental information, complex structures often require advanced 2D NMR techniques for unambiguous assignment. ipb.ptslideshare.net These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. researchgate.net Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton connectivity throughout the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing a definitive assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.net HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments by showing correlations across heteroatoms or carbonyl groups.

The combined application of COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its analogs, thereby confirming their chemical structure. uncw.edu

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD analysis of suitable crystals of this compound or its analogs can provide an exact model of its molecular structure in the solid state. nih.gov This includes the planarity of the quinoline ring system and the orientation of the nitro and chloro substituents. For example, the crystal structure of 4-chloro-8-nitroquinoline (B1348196) has been determined, revealing the planar nature of the molecule. mdpi.com

Furthermore, SCXRD elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. chalmers.se This packing is governed by intermolecular forces such as van der Waals interactions and, in some cases, π-π stacking between the aromatic rings of adjacent quinoline molecules. mdpi.com The analysis of crystal packing is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular interactions within the crystal structure. mdpi.comiucr.org

While this compound itself lacks the classic hydrogen bond donors (like -OH or -NH), its analogs or co-crystals can exhibit extensive hydrogen bonding networks. mdpi.comnih.gov Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in determining molecular conformation and crystal packing. byjus.com

In the crystal structures of related quinoline derivatives, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds have been observed. bohrium.commdpi.com For instance, in a co-crystal involving tryptaminium, 3,5-dinitrobenzoate, and quinoline, extensive N-H···O and N-H···N hydrogen bonds create a one-dimensional supramolecular structure. nih.gov The analysis of these networks, including the distances and angles of the hydrogen bonds, provides fundamental insights into the forces that stabilize the crystal structure. worldscientific.comnih.gov These interactions can significantly influence the compound's solubility, melting point, and other physicochemical properties.

Dihedral Angle and Planarity Assessment in Nitroquinoline Systems

The planarity of the quinoline ring system is a key structural feature. In the parent 8-nitroquinoline, the molecule is nearly planar, with a dihedral angle of approximately 3.0° between the pyridine (B92270) and benzene (B151609) rings. nih.gov This slight deviation from perfect planarity is influenced by the substitution pattern. For 2,4-dichloroquinoline (B42001), the quinoline ring system itself is also essentially planar. nih.gov

The introduction of substituents, such as chloro and nitro groups, can induce minor distortions in the planarity of the quinoline core due to steric and electronic effects. In the crystal structure of 2,4-dichloroquinoline, two independent molecules exist in the asymmetric unit, with the angle between their planar ring systems being 22.40°. nih.gov For substituted quinolines, the dihedral angles between the quinoline ring and other parts of the molecule are significant. For instance, in a derivative of quinolin-8-yl 4-chlorobenzoate, the aromatic rings adopt an orthogonal orientation to each other in the solid state. mdpi.com The precise dihedral angles in this compound itself would require specific crystallographic analysis, but based on related structures, a largely planar quinoline core with potential minor twisting due to the substituents is expected.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the regions of close contact between neighboring molecules, providing insights into the forces that stabilize the crystal structure. chemprob.orgnih.gov For halogenated and nitro-substituted aromatic compounds, interactions such as C-H···Cl, C-H···O, N···H, Cl···π, and π-π stacking are common. mdpi.comresearchgate.netresearchgate.nettheochem.nl

In the crystal packing of similar molecules, these interactions are crucial. For example, in 2,4-dichloroquinoline, the crystal packing is stabilized by weak C-H···Cl and C-H···N interactions, with face-to-face arrangement of the quinoline rings. nih.gov In other complex chlorinated molecules, Cl···H/H···Cl contacts can account for a significant portion of the intermolecular interactions, sometimes over 36%. chemprob.org Hirshfeld analysis of related quinoline derivatives reveals that H···H, H···Cl, and H···C contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net The presence of the nitro group in this compound would introduce strong C-H···O and potential N···O interactions, further influencing the molecular packing. The analysis of these interactions is vital for understanding the supramolecular chemistry of the compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a detailed fingerprint of a molecule by probing its characteristic vibrational modes. wikipedia.org These methods are essential for identifying functional groups and confirming the structure of a compound. nih.gov

The vibrational spectra of this compound are characterized by the distinct frequencies associated with its functional groups.

Nitro (NO₂) Group: The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretching mode typically appears in the 1570–1485 cm⁻¹ region, while the symmetric mode is found between 1370–1320 cm⁻¹. researchgate.net In nitroquinoline derivatives, these bands are often observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net For instance, in s-triazine derivatives containing a nitro group, a characteristic absorption is seen at 1342 cm⁻¹. derpharmachemica.com

A summary of characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretching (ν_as) | 1570–1485 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretching (ν_s) | 1370–1320 | researchgate.net |

| Chloro (C-Cl) | Stretching (ν) | 850–550 | dergipark.org.tr |

This table provides a general range for the vibrational frequencies. The exact values for this compound would require experimental measurement.

To gain a deeper understanding of the vibrational spectrum, experimental data from FT-IR and FT-Raman are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). mdpi.comnih.gov This approach allows for a more precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Computational methods, such as DFT with basis sets like 6-31G** and 6-311++G**, are used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental values. mckendree.edu The mean absolute error (MAE) and root mean squared error (RMSE) are statistical measures used to quantify the deviation between theoretical and experimental data. mdpi.comnih.gov For various organic molecules, this combined experimental and theoretical approach has been shown to provide reliable assignments of complex vibrational spectra. researchgate.netprimescholars.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. scholaris.camdpi.com

HRMS analysis of this compound would confirm its exact molecular weight, calculated based on its elemental composition (C₉H₄Cl₂N₂O₂). The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique essential for the separation, identification, and quantification of components within a mixture. For a compound like this compound, GC-MS serves as a critical tool for assessing its purity and analyzing its presence in complex reaction mixtures. brieflands.commdpi.com

The methodology involves introducing a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. nemi.gov The components of the mixture are separated based on their differential partitioning between the stationary phase of the column and the mobile gas phase. Due to its specific chemical structure and molecular weight, this compound will have a characteristic retention time under defined chromatographic conditions. This allows for its separation from precursors, byproducts, and residual solvents. brieflands.com

Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic, predictable patterns. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular "fingerprint." brieflands.com This spectrum allows for unambiguous identification of the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern itself. For instance, the presence of isotopic clusters characteristic of chlorine (³⁵Cl/³⁷Cl) would be expected in the mass spectrum of this compound. vulcanchem.com

In the context of synthesis, GC-MS can be used to monitor the progress of a reaction and determine the composition of the product mixture. brieflands.com The area of the peak corresponding to this compound in the gas chromatogram is proportional to its concentration, enabling the quantitative determination of its purity. nemi.gov

Table 1: Illustrative GC-MS Data for Purity Assessment of a Synthesized this compound Sample

| Retention Time (min) | Identified Compound | Peak Area (%) | Mass Spectrum (Key m/z fragments) |

| 15.2 | Solvent (e.g., Dichloromethane) | 0.5 | 84, 49 |

| 21.5 | Unreacted Precursor | 1.5 | Varies based on precursor |

| 24.8 | This compound | 97.8 | 242 (M+), 212, 196, 161 |

| 26.1 | Isomeric Byproduct | 0.2 | 242 (M+), different fragmentation |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the fundamental chromophore—the part of the molecule responsible for absorbing UV-Vis light—is the quinoline ring system itself, which is a conjugated aromatic heterocycle. slideshare.net The presence of substituents on this ring system significantly influences its electronic absorption properties. researchgate.net

The spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic system. The substituents—two chlorine atoms and a nitro group—act as auxochromes and chromophores, modifying the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). All three substituents are electron-withdrawing in nature. The nitro group, in particular, is a strong chromophore and its presence extends the conjugation, which typically results in absorption at longer wavelengths compared to unsubstituted quinoline. unesp.brunesp.br The electronic absorption spectra of nitroquinoline derivatives have been characterized, and they show distinct bands that are sensitive to the substitution pattern. mdpi.comresearchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding the UV-Vis spectrum. researchgate.net The energy of the absorbed photon corresponds to the energy gap between these orbitals. The electron-withdrawing substituents on the this compound molecule lower the energy of the LUMO, which can affect the λmax.

Table 2: Comparison of Experimental UV-Vis Absorption Maxima (λmax) for Related Quinoline Derivatives in Methanol

| Compound | Substituents | λmax (nm) | Reference |

| Quinoline | None | 272 | unesp.br |

| 8-Nitroquinoline | 8-NO₂ | 321 | mdpi.com |

| 6-Nitroquinoline | 6-NO₂ | 335 | unesp.br |

| 4-Chloro-8-nitroquinoline | 4-Cl, 8-NO₂ | Not specified, but characterized | mdpi.com |

| 8-Chloroquinoline | 8-Cl | Not specified, but characterized | researchgate.net |

Hypsochromic and Bathochromic Shifts in Relation to Structural Modifications

The position of the absorption maxima in the UV-Vis spectrum of a quinoline derivative is highly sensitive to changes in its chemical structure, leading to predictable shifts.

A bathochromic shift (or red shift) is a shift of the absorption maximum to a longer wavelength. This is typically observed when a structural modification decreases the HOMO-LUMO energy gap. For instance:

Introduction of Electron-Donating Groups: If the nitro group (-NO₂) on the quinoline ring were to be replaced by a strong electron-donating group like an amino group (-NH₂), a significant bathochromic shift would occur. unesp.br This is because the amino group's lone pair of electrons can participate in the π-system, extending the conjugation and raising the HOMO energy level, thus reducing the transition energy.

Solvent Polarity: For many quinoline derivatives, an increase in solvent polarity can stabilize the more polar excited state relative to the ground state, leading to a smaller energy gap and a bathochromic shift. rsc.org

A hypsochromic shift (or blue shift) is a shift of the absorption maximum to a shorter wavelength, indicating an increase in the transition energy. This can be caused by:

Removal of Conjugation: Any structural change that disrupts the π-conjugation of the chromophore will cause a hypsochromic shift.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as the nitro group or halogens found in this compound, can sometimes lead to a hypsochromic shift relative to derivatives with electron-donating groups. unesp.brrsc.org

Protonation: In acidic solutions, the nitrogen atom of the quinoline ring can become protonated. This can alter the electronic properties of the ring and may lead to a hypsochromic shift by affecting the resonance within the molecule. rsc.org

These principles are crucial for predicting the spectral properties of new derivatives synthesized from this compound.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular characteristics of 2,4-dichloro-8-nitroquinoline at the atomic level. These methods provide a theoretical framework for understanding its behavior and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the optimized molecular geometry and electronic structure of molecules like this compound. researchgate.netacs.org By employing functionals such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G , cc-pVTZ), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The electronic structure, also elucidated by DFT, reveals the distribution of electrons within the molecule, which is key to its chemical behavior. eurjchem.com For similar quinoline (B57606) derivatives, DFT calculations have been successfully used to analyze their structural and electronic properties, often showing good agreement with experimental data. acs.orgeurjchem.comuantwerpen.be

Ab Initio Methods for High-Level Electronic Structure Calculations

For even greater accuracy in electronic structure calculations, ab initio (from the beginning) methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a more rigorous description of the electronic wavefunction. researchgate.net For related quinoline compounds, ab initio calculations have been performed to determine structural parameters and analyze vibrational spectra, demonstrating the utility of these high-level approaches. researchgate.net These methods are crucial for obtaining precise electronic properties and for benchmarking the results from less computationally intensive methods like DFT. arxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. eurjchem.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. ajchem-a.com

For various quinoline derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict reactive sites. researchgate.netresearchgate.net The distribution of HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net In some complex heterocyclic systems, it may be necessary to consider orbitals beyond the immediate frontier, such as HOMO-1 or LUMO+1, to accurately correlate with observed reactivity. wuxibiology.com

Table 1: Frontier Molecular Orbital (FMO) Parameters for Related Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Methyl-8-nitroquinoline (B1328908) researchgate.net | -6.397 | -1.504 | 4.893 |

| 8-hydroxy-2-methyl quinoline uantwerpen.be | Not Specified | Not Specified | Not Specified |

| 5,7-dichloro-8-hydroy-2-methyl quinoline uantwerpen.be | Not Specified | Not Specified | Not Specified |

This table presents calculated HOMO, LUMO, and energy gap values for similar quinoline compounds to illustrate the application of FMO analysis. Data for this compound is not explicitly available in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. acs.orgreadthedocs.io The MEP map displays regions of negative potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. uantwerpen.beresearchgate.net

For various organic molecules, including quinoline derivatives, MEP analysis helps in identifying the most reactive sites. acs.orguantwerpen.be The electrostatic potential is a robust indicator of substituent effects and can be correlated with chemical reactivity. rsc.org The color-coded surface provides an intuitive understanding of where a molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.deuni-rostock.de

The analysis provides information about donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and the strength of hyperconjugative effects. eurjchem.comwisc.edu For various molecules, NBO analysis has been instrumental in understanding the stability arising from these electronic interactions. eurjchem.comresearchgate.net

Local Reactivity Descriptors and Fukui Functions

Local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of specific atomic sites within a molecule. nih.gov The Fukui function, f(r), is a prominent example, indicating the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.comd-nb.info

The Fukui function helps to identify the sites most susceptible to nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). nih.govmdpi.com This analysis is crucial for understanding regioselectivity in chemical reactions. nih.gov For aromatic systems containing nitro groups, the Fukui function can reveal how the electron-withdrawing nature of the nitro group influences the reactivity of different atoms in the ring. mdpi.com

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein receptor.

The prediction of ligand-protein interactions is fundamental to understanding a compound's potential biological activity. Computational docking simulations place the ligand, in this case, this compound, into the binding site of a target protein to predict its binding mode and affinity. These simulations rely on scoring functions to estimate the strength of the interaction, often expressed as binding energy.

Several models describe these interactions. The "lock and key" model posits a static, pre-formed complementary shape between the protein's active site and the ligand. researchgate.net In contrast, the "induced fit" model suggests that the protein's active site can undergo conformational changes to better accommodate the ligand upon binding. researchgate.net A third concept, conformational selection, proposes that a protein exists in an ensemble of different conformations, and the ligand selectively binds to a specific, pre-existing conformation. researchgate.net

While specific docking studies for this compound were not found, research on structurally similar compounds provides a template for how such investigations are conducted. For instance, computational studies on derivatives such as 2-methyl-8-nitroquinoline have been performed to analyze their biological activity. researchgate.net Similarly, other quinoline derivatives have been docked against various protein targets to identify key interactions within the active site, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. volkamerlab.org For example, the docking of quinoline derivatives has been used to study their potential as corrosion inhibitors by modeling their interaction with metal surfaces, a process that also relies on understanding molecular interactions. researchgate.net

Assessing the binding modes of a ligand with biological macromolecules like enzymes and receptors is critical for structure-based drug design. These assessments help elucidate the mechanism of action at a molecular level. The binding affinity, often given in kcal/mol, quantifies the strength of the interaction, with lower energy values indicating stronger binding.

Studies on related quinoline compounds illustrate this process. For example, various quinoline and isoquinoline (B145761) derivatives have been synthesized and evaluated for their affinity to the 5-HT3 receptor, a key target for therapeutics. nih.gov In silico docking approaches were used to predict how these ligands bind within the receptor, correlating structural features with binding affinity. nih.gov In another study, 8-hydroxy-2-methyl quinoline and its dichlorinated analog were docked with a dehydrogenase inhibitor, revealing potential binding poses and affinities that could inform the development of new anti-malarial drugs. uantwerpen.be These studies typically identify specific amino acid residues in the binding pocket that form crucial interactions with the ligand.

To illustrate the type of data generated from such simulations, the table below shows representative binding affinity values for related quinoline compounds docked against protein targets, as reported in the literature.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 8-Hydroxy-2-methyl quinoline | Dehydrogenase Inhibitor Target | -6.8 | uantwerpen.be |

| 5,7-Dichloro-8-hydroxy-2-methyl quinoline | Dehydrogenase Inhibitor Target | -7.4 | uantwerpen.be |

A crucial step in computational drug discovery is the experimental validation of in silico predictions. ljmu.ac.uk Computational models that predict biological activity, such as antiproliferative or antimicrobial effects, must be tested through in vitro assays. mdpi.com This iterative process of prediction and experimental validation is essential for refining and improving the accuracy of the computational models. nih.gov

For example, a research workflow might involve using a computational model to screen a virtual library of compounds and predict their activity. mdpi.com The most promising candidates are then synthesized and tested in the laboratory (in vitro). The experimental results are then used as feedback to improve the predictive power of the in silico model. This approach has been applied to various chemical scaffolds, including quinoline derivatives, to identify novel bioactive molecules. mdpi.comresearchgate.net For instance, computational predictions of genotoxicity are increasingly used to prioritize chemicals for experimental testing, saving time and resources. rsc.org

Redox Potential Analysis via Cyclic Voltammetry and Computational Electrochemistry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. als-japan.com It provides information about the potentials at which a compound is oxidized or reduced, which can be directly related to its electronic structure and reactivity. researchgate.net

For many nitroaromatic compounds, the redox potential is strongly correlated with biological activity. researchgate.net This is particularly true for compounds designed as antiparasitic agents, where the mechanism of action often involves the reductive activation of a nitro group by enzymes specific to the parasite, such as nitroreductases (NTRs). nih.govacs.org These enzymes are typically absent in mammalian cells, offering a pathway for selective toxicity. nih.gov

Studies on a series of 8-nitroquinolin-2(1H)-one derivatives have demonstrated this relationship explicitly. researchgate.net Researchers measured the reduction potentials of these compounds using cyclic voltammetry and correlated them with their in vitro activity against Leishmania infantum. A clear threshold was observed: only compounds with a redox potential above -0.6 V displayed significant antileishmanial activity. researchgate.net This finding highlights that a suitable redox potential is necessary for the compound to be effectively bioactivated by the parasite's NTR enzyme. researchgate.netacs.org Further pharmacomodulation studies, such as the introduction of halogen atoms, have been shown to modulate the redox potential and, consequently, the antiparasitic potency and spectrum. nih.govacs.org

The following table presents data for related 8-nitroquinolinone compounds, illustrating the correlation between their redox potentials and biological activities.

| Compound Derivative | Redox Potential (V vs. NHE) | Biological Activity (EC₅₀, µM) | Target Organism | Reference |

|---|---|---|---|---|

| 8-nitroquinolin-2(1H)-one | -0.58 | 1.8 | L. infantum | researchgate.net |

| 3-bromo-8-nitroquinolin-2(1H)-one | -0.45 | 0.4 | T. b. brucei | researchgate.net |

| 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one | -0.37 | 0.012 | T. b. brucei | acs.org |

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | -0.56 | 1.5 | T. b. brucei | nih.gov |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. bohrium.com Organic molecules with donor-π-acceptor architectures are of particular interest for their potentially large NLO responses. Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO properties of novel compounds. nih.gov

The key parameters calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.gov While specific NLO calculations for this compound are not available in the cited literature, studies on related molecules like 2-methyl-8-nitroquinoline indicate that the quinoline scaffold is investigated for such properties. researchgate.net The presence of the electron-withdrawing nitro group and the quinoline ring system suggests that derivatives could possess NLO activity.

Computational studies on other organic NLO materials demonstrate the process. Researchers use DFT methods with various functionals (e.g., M06, B3LYP) to calculate the hyperpolarizability tensors. bohrium.comnih.gov The results from these calculations help in understanding structure-property relationships and in designing new molecules with enhanced NLO properties.

The table below shows examples of calculated NLO properties for other organic compounds to illustrate the data obtained from such theoretical investigations.

| Compound Type | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability βtotal (esu) | Reference |

|---|---|---|---|

| Non-fullerene acceptor derivative (MSTD7) | 3.485 × 10-22 | 13.44 × 10-27 | nih.gov |

Elucidating the Influence of Substitution Patterns on Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, and the nature and position of its substituents can dramatically alter its pharmacological efficacy. rsc.org The specific substitution pattern of this compound—with chlorine atoms at positions 2 and 4 and a nitro group at position 8—creates a unique electronic and steric profile that governs its molecular interactions.

The presence of chlorine atoms at the C-2 and C-4 positions of the quinoline ring is a critical determinant of the molecule's biological activity. These halogen atoms exert strong electron-withdrawing effects, which influence the compound's chemical reactivity and physical properties. This electronic modification can enhance the molecule's ability to interact with biological targets. The introduction of chlorine substituents can increase the lipophilicity of a molecule, potentially leading to better partitioning into cell membranes or the lipophilic domains of proteins and enzymes. researchgate.net

Studies have shown that specific patterns of chlorine substitution are crucial for potency. For instance, certain chlorinated quinoline compounds have demonstrated more potent antibacterial activity against methicillin-resistant Staphylococcus epidermidis compared to other bacterial strains. The loss of a chlorine substituent has been observed to cause a disappearance of antibacterial activity in some quinoline derivatives, underscoring its importance. tandfonline.com Furthermore, research on quinoline derivatives has indicated that 2,4-disubstituted structures can function as anticancer agents. rsc.org The strategic placement of chlorine atoms can also enhance the antileishmanial activity of quinoline-based compounds. rsc.org

The nitro group (–NO₂) at the C-8 position significantly influences the electronic properties and reactivity of the quinoline core. It acts as a strong electron-withdrawing group, which can facilitate certain chemical reactions. For example, the presence of an 8-nitro group has been shown to enable nucleophilic aromatic substitution at the adjacent C-7 position. nih.gov

From a biological standpoint, the nitro group is often associated with cytotoxicity. In a study on 7-methylquinoline (B44030) derivatives, the addition of a nitro group at the C-8 position was found to contribute significantly to the compound's cytotoxicity against Caco-2 cancer cell lines. brieflands.com The mechanism often involves the bioreduction of the nitro group within the biological system to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. svedbergopen.com These reactive intermediates can then covalently bind to and damage macromolecules like DNA, leading to cytotoxic effects. svedbergopen.com

However, the impact of the 8-nitro group can be context-dependent. In one study comparing 2-styryl-8-nitroquinolines with their 2-styryl-8-hydroxyquinoline counterparts, the 8-nitro series exhibited lower cytotoxicity. acs.org Conversely, other research has linked 8-nitro quinoline analogues to the induction of cell cycle arrest and apoptosis in cancer cells. researchgate.net

The biological activity of the quinoline nucleus is highly tunable through the introduction of additional substituents. rsc.org The type, size, and electronic nature of these groups at various positions can either enhance or diminish the compound's efficacy.

Mechanisms of Molecular Interaction with Biological Targets (In Vitro Studies)

The biological effects of this compound and related compounds are mediated by their interaction with specific molecular targets, primarily enzymes. In vitro studies have been instrumental in identifying these targets and elucidating the mechanisms of inhibition.

Quinolines are known to inhibit a wide range of enzymes, a property that is central to their therapeutic potential. researchgate.net The specific pattern of substitution on the quinoline ring dictates which enzymes are targeted and the potency of the inhibition.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. biomedpharmajournal.org Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. rjsocmed.com These inhibitors function by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. biomedpharmajournal.orgmedchemexpress.com For instance, certain benzofuroquinolinediones, synthesized from dichloroquinolinediones, exhibited excellent topoisomerase II inhibitory activity, with some compounds showing potency greater than the standard drug etoposide. nih.gov

| Compound/Class | Target Enzyme | IC₅₀ Value | Reference |

| Benzofuroquinolinedione (8d) | Topoisomerase II | 1.19 µM | nih.gov |

| Benzofuroquinolinedione (8i) | Topoisomerase II | 0.68 µM | nih.gov |

| Doxorubicin | Topoisomerase II | 2.67 µM | medchemexpress.com |

| Etoposide | Topoisomerase II | 78.4 µM | nih.gov |

This table is interactive. Click on the headers to sort.

Tyrosine Kinase Inhibition: Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. frontiersin.org Dysregulation of these enzymes is a hallmark of many cancers, making them attractive therapeutic targets. Quinoline-based compounds have been successfully developed as tyrosine kinase inhibitors. For example, 2,4-dichloro-3-nitroquinoline (B146357) has been noted as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. biosynth.com Furthermore, a series of 4-anilino-3-quinolinecarbonitriles, which share a dichlorinated phenylamino (B1219803) moiety, have been developed as potent inhibitors of Src kinase. nih.gov

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells. nih.gov The quinoline core is a feature of several Hsp90 inhibitors. nih.gov Research has identified novel quinoline-based compounds that act as Hsp90 inhibitors, leading to cell cycle arrest and apoptosis in malignant cells. researchgate.netthno.org

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. tandfonline.com Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory processes, while neuronal NOS (nNOS) is involved in neurotoxicity. tandfonline.comnih.gov Consequently, NOS inhibitors are of interest for treating inflammatory diseases and neurodegenerative conditions. Quinoline derivatives have been investigated as NOS inhibitors. nih.gov For example, 8-quinolinecarboxylic hydrazide was found to selectively inhibit the basal production of nitric oxide in rat aorta without affecting agonist-stimulated NO release. nih.gov

| Compound | Target Enzyme | Kᵢ Value | Selectivity | Reference |

| Neuronal Nitric Oxide Synthase Inhibitor I | nNOS | 120 nM | >2,500-fold vs eNOS | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. HDAC inhibitors have emerged as a class of anticancer agents. Some quinoline-based derivatives have been reported to possess HDAC inhibitory activity, highlighting another mechanism through which this scaffold can exert its biological effects. researchgate.net

Inhibition of Enzyme Activity

Inhibition Kinetics and Mode of Action

Investigations into the inhibition kinetics of quinoline derivatives reveal their mode of action against various enzymes and biological processes. For instance, certain 2,4-disubstituted quinolines have been identified as allosteric enhancers of the adenosine (B11128) A3 receptor. universiteitleiden.nl Kinetic dissociation experiments have shown that these compounds can decrease the dissociation rate of agonists, thereby enhancing their binding and functional activity. universiteitleiden.nl This allosteric modulation presents a sophisticated mechanism of action that differs from simple competitive or non-competitive inhibition at the primary binding site. universiteitleiden.nlnih.gov

In other contexts, such as the inhibition of enzymes like eIF4A, a DEAD-box RNA helicase, quinoline derivatives have demonstrated unique kinetic profiles. One study identified a 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid as an RNA-competitive and ATP-uncompetitive inhibitor. nih.gov This indicates that the inhibitor binds to the enzyme-RNA complex, but not to the free enzyme or the enzyme-ATP complex, highlighting a specific mode of action that interferes with RNA binding and subsequent ATP hydrolysis. nih.gov

Furthermore, studies on the corrosion inhibition properties of 2,6-dichloro-8-nitroquinoline-3-carbaldehyde have shown that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net Their adsorption on metal surfaces follows the Langmuir adsorption model, indicating the formation of a protective monolayer that impedes corrosion processes. researchgate.net

| Compound/Derivative | Target | Inhibition Mode | Key Findings |

|---|---|---|---|

| 2,4-disubstituted quinolines | Adenosine A3 receptor | Allosteric enhancer | Decreases the dissociation rate of agonists, enhancing their binding and function. universiteitleiden.nl |

| 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid | eIF4A (RNA helicase) | RNA-competitive, ATP-uncompetitive | Interferes with RNA binding and suppresses ATP hydrolysis. nih.gov |

| 2,6-dichloro-8-nitroquinoline-3-carbaldehyde | Mild steel corrosion | Mixed-type inhibitor | Adsorbs on the metal surface, following the Langmuir adsorption model. researchgate.net |

Interaction with Nucleic Acids (DNA/RNA)

The interaction of quinoline derivatives with nucleic acids is a significant aspect of their biological activity. Some quinoline compounds are known to interfere with DNA structure and the function of DNA-interacting proteins. researchgate.net This interference can disrupt essential cellular processes like DNA replication and transcription, which are critical for the survival and proliferation of cancer cells. researchgate.net The accumulation of DNA damage can trigger cellular stress responses, often leading to apoptosis. researchgate.net

For example, hydroxyquinolines have been shown to bind to DNA, particularly in the presence of copper ions. asm.org This binding is thought to be a key part of their antiviral mechanism. asm.org Similarly, the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) is known to cause DNA damage by forming adducts after being metabolized. semanticscholar.org It also induces the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage, through the generation of reactive oxygen species. semanticscholar.org

Furthermore, certain quinoline derivatives can act as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. researchgate.net By inhibiting these enzymes, the compounds can induce DNA damage and ultimately lead to apoptosis in rapidly dividing cancer cells. researchgate.net The interaction with RNA is also a target, as demonstrated by inhibitors of the eIF4A RNA helicase, which interfere with the unwinding of messenger RNA secondary structures, a necessary step for the translation of many oncogenes. nih.gov

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) has emerged as a promising strategy in drug discovery, and quinoline derivatives have shown potential in this area. mdpi.comnih.gov PPIs are fundamental to most biological processes, and their dysregulation is often linked to various diseases. mdpi.comnih.gov Small molecules that can either disrupt or stabilize these interactions offer novel therapeutic opportunities. nih.govbiopharmconsortium.com

The discovery of small-molecule modulators for PPIs is challenging, but successful examples exist. biopharmconsortium.com These modulators can act through various mechanisms, including orthosteric inhibition, where the small molecule directly competes with one of the protein partners, or allosteric modulation, where it binds to a different site on the protein to alter its conformation and affect the interaction. nih.gov

For instance, the development of inhibitors for the interaction between p53 and MDM2, a critical PPI in cancer, has been a focus of research. mdpi.com Similarly, targeting the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor has been explored to develop broad-spectrum inhibitors. mdpi.com While specific examples directly involving this compound in modulating PPIs are not extensively detailed in the provided search results, the general principle of small molecules targeting PPIs is well-established and represents a potential mechanism of action for this class of compounds. mdpi.comnih.gov The ability of a molecule to fit into the often large and flat interfaces of PPIs is a key determinant of its potential as a modulator. biopharmconsortium.com

Molecular Recognition via Hydrogen Bonding and Pi-Stacking

Molecular recognition is a fundamental process in biology, driven by non-covalent interactions such as hydrogen bonding and π-stacking. researchgate.netnih.govarxiv.org The aromatic nature of the quinoline ring system makes it an ideal candidate for participating in π-π stacking interactions with biological macromolecules like proteins and nucleic acids. arxiv.org These interactions, along with the potential for hydrogen bonding involving the nitrogen atom and any substituents, play a crucial role in the binding affinity and specificity of this compound and its derivatives.

The formation of hydrogen bonds is a key factor in the recognition of specific nucleobases by artificial receptors. nih.gov For example, receptors have been designed with both hydrogen-bonding sites and π-stacking moieties to achieve cooperative binding to target molecules. nih.govbeilstein-journals.org The geometry and electronic properties of the aromatic rings significantly influence the strength of π-stacking interactions. arxiv.orguva.es

In the context of this compound, the electron-withdrawing nitro group and chlorine atoms would modulate the electron density of the quinoline ring, thereby influencing its π-stacking capabilities. These interactions, in concert with potential hydrogen bonds, are critical for the precise positioning of the molecule within the binding pocket of a target protein or between the base pairs of DNA, ultimately determining its biological effect.

Cellular and Subcellular Mechanisms of Action (In Vitro Cell Line Studies)

In vitro studies using various cell lines have provided valuable insights into the cellular and subcellular mechanisms through which this compound and related compounds exert their effects. These studies often focus on key cellular processes such as apoptosis and cell cycle regulation.

Induction of Apoptosis Pathways

A significant mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is a critical safeguard against the proliferation of damaged or cancerous cells. Quinoline compounds have been shown to trigger apoptosis through various pathways.

For example, some quinoline derivatives can induce apoptosis by causing DNA damage, which in turn activates cellular stress responses. researchgate.net The accumulation of irreparable DNA damage can lead to the activation of caspase cascades, a family of proteases that execute the apoptotic program. sci-hub.se Studies have shown that certain quinoline-based compounds can activate caspase-3, a key executioner caspase. researchgate.net

Furthermore, some derivatives have been observed to induce apoptosis through the mitochondrial pathway. sci-hub.se This can involve the disruption of the mitochondrial transmembrane potential and the release of pro-apoptotic factors from the mitochondria. sci-hub.se In some cases, the apoptotic effect is independent of common death receptors like Fas or TNF receptor 1. sci-hub.se The overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit apoptosis induced by certain quinoline-related compounds, further implicating the mitochondrial pathway. sci-hub.se

| Compound/Derivative | Cell Line(s) | Key Apoptotic Events |

|---|---|---|

| 8-Nitro Quinoline-Thiosemicarbazone Analogues | MCF-7, HeLa | Activation of caspase-3 dependent intrinsic apoptotic signaling pathway. researchgate.net |

| 2-quinolyl-1,3-tropolones | OVCAR-3, OVCAR-8, HCT 116 | Induction of apoptotic cell death. nih.govresearchgate.net |

| Dimethylammonium salt of 2,4-dichlorophenoxyacetic acid | Human peripheral blood lymphocytes, Jurkat T cells | Disruption of mitochondrial transmembrane potential, activation of caspase-9. sci-hub.se |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound and its analogs can exert their antiproliferative effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. wisc.edu

Quinoline derivatives have been shown to cause cell cycle arrest at various checkpoints, thereby preventing cancer cells from dividing. For instance, some 8-nitro quinoline analogs have been found to induce cell cycle arrest at the G1/S and G2/M phases in cancer cell lines like MCF-7. researchgate.net This arrest prevents the cells from entering the DNA synthesis (S) phase or the mitotic (M) phase, respectively.

The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins. Cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, are crucial for driving the cell cycle forward. wisc.edu Some anticancer agents work by inhibiting the activity of CDK-cyclin complexes. nih.gov For example, the downregulation of cyclin D1 and its associated CDKs, CDK4 and CDK6, can lead to G1 phase arrest. nih.gov While the specific effects of this compound on cell cycle regulatory proteins are not extensively detailed in the provided search results, the observed cell cycle arrest suggests that it likely interacts with and modulates these key pathways.

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle |

|---|---|---|

| 8-Nitro Quinoline-Thiosemicarbazone Analogues | MCF-7 | G1/S & G2/M phase arrest. researchgate.net |

| General Quinoline Derivatives | PC3 | Inhibition of key checkpoints in the G2 phase, disruption of DNA synthesis or repair in the S phase. researchgate.net |

Disruption of Cellular Signaling Pathways (e.g., Kinase Inhibition, EGFR, VEGF, c-Met)

Quinoline derivatives are recognized for their ability to inhibit various protein kinases, which are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.netarabjchem.org Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. biorxiv.org

Kinase Inhibition: The quinoline scaffold serves as a template for designing potent kinase inhibitors. researchgate.netnih.gov For instance, derivatives of 7,8-dichloro-1-oxo-β-carboline, which share a dichlorinated heterocyclic structure, have been identified as potent and selective kinase inhibitors, targeting oncogenic kinases like PIM1. nih.gov The chloro groups can form halogen bonds with kinase backbone residues, contributing to the inhibitory activity. nih.gov Furthermore, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, with the quinoline scaffold playing a crucial role in binding to the ATP-binding pocket of the kinase. nih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has also been developed as an effective inhibitor of EGFR kinase, with activity comparable to approved 4-anilinoquinazoline-based inhibitors. nih.gov

EGFR, VEGF, and c-Met Inhibition: The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), and the c-Met proto-oncogene are key players in cancer progression.

EGFR: The 4-anilinoquinoline-3-carbonitrile structure has been identified as a potent inhibitor of EGFR. Molecular modeling studies have shown that replacing the nitrogen at the 3-position of the quinazoline (B50416) ring with a carbon-cyano group, as in the quinoline-3-carbonitrile scaffold, maintains potent EGFR inhibition. nih.gov

VEGF: Quinoline derivatives have demonstrated the ability to interfere with the VEGF signaling pathway, which is essential for angiogenesis. researchgate.netmdpi.com Certain quinoline compounds can inhibit the migration and tubule formation of endothelial cells, which are key processes in the formation of new blood vessels. mdpi.com The anti-angiogenic effects are often linked to the modulation of growth factors like VEGF. mdpi.comnih.gov

c-Met: The c-Met kinase, the receptor for Hepatocyte Growth Factor (HGF), is another important target in cancer therapy. nih.gov Substituted quinolines have been investigated as c-Met inhibitors. For example, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline has been identified as a potent and selective c-Met inhibitor, showing significant tumor growth inhibition in xenograft models. acs.org The substitution pattern on the quinoline ring is critical for its c-Met inhibitory activity.

The table below summarizes the inhibitory activities of various quinoline derivatives on different kinases.

| Compound Class | Target Kinase(s) | Key Structural Features | Reference(s) |

| 7,8-dichloro-1-oxo-β-carbolines | PIM1, DAPK3 | Dichlorinated carboline scaffold | nih.gov |

| 8-hydroxy-quinoline-7-carboxylic acids | Pim-1 | 8-hydroxy-quinoline 7-carboxylic acid moiety | nih.gov |

| 4-anilinoquinoline-3-carbonitriles | EGFR | 4-anilino and 3-carbonitrile substitutions | nih.gov |

| 3,5,7-trisubstituted quinolines | c-Met | Substitutions at positions 3, 5, and 7 | acs.org |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitriles | Src, Abl, Lck | 7-alkoxy and 4-anilino substitutions | nih.gov |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.govwaocp.org The quinoline scaffold is a key feature in a number of compounds that exhibit anti-angiogenic properties. bohrium.comarabjchem.orgnih.gov These compounds can inhibit the essential steps of angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. mdpi.com

The anti-angiogenic potential of various quinoline derivatives is highlighted in the table below.

| Compound/Derivative | Model System | Observed Effect | Reference(s) |

| Quinoline Compound (QC-4) | Human lung adenocarcinoma cells, solid tumor model | Significant cytotoxic effect, anti-angiogenic activity | nih.gov |

| Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) | In vitro and in vivo models | Anti-angiogenic, inhibition of tumor cell growth | researchgate.nettandfonline.com |

| 8-hydroxyquinoline | In vivo (Artemia salina) | Strong anti-angiogenic effects | mdpi.com |

| Clioquinol (5-chloro-7-iodo-8-quinoline) | Breast and prostate cancer models | Selective anti-angiogenesis activity | tandfonline.com |

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them a key target for anticancer drugs. nih.govchemrxiv.org Quinoline derivatives have emerged as a promising class of tubulin polymerization inhibitors. bohrium.comnih.govfrontiersin.orgencyclopedia.pub These compounds can bind to tubulin, disrupt microtubule dynamics, and consequently arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govrsc.org

The quinoline ring can act as a bioisostere for the A or B ring of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. nih.gov This mimicry allows quinoline-based compounds to interact with the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.govchemrxiv.org For instance, a series of quinoline derivatives of combretastatin A-4 demonstrated significant antiproliferative activities, with some compounds showing inhibitory concentrations in the nanomolar range. nih.gov The substitution pattern on the quinoline ring is critical for this activity.

The following table presents examples of quinoline derivatives and their effects on tubulin polymerization.

| Compound/Derivative Series | Key Findings | IC₅₀ Values | Reference(s) |

| Quinoline derivatives of combretastatin A-4 (e.g., 12c) | Potent inhibition of tubulin polymerization, G2/M phase arrest, apoptosis induction | 0.010 to 0.042 µM against various cancer cell lines | nih.gov |

| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones (e.g., 3c) | Decreased microtubule growth rate, cell cycle arrest | 6.6 µM | chemrxiv.org |

| Quinoline-4-methoxycinnamide hybrids (e.g., 6e) | Inhibition of tubulin polymerization, apoptosis induction | 2.46 µM against HepG2 cell line | rsc.org |

| Arylthioindoles (e.g., compound 21) | Potent inhibitor of tubulin polymerization | 2.0 µM | ebi.ac.uk |

Conclusion

2,4-Dichloro-8-nitroquinoline is a specialized yet significant compound within the broader class of quinoline (B57606) derivatives. Its value lies not in its direct applications, but in its role as a versatile and reactive intermediate. The strategic placement of two chlorine atoms and a nitro group on the quinoline scaffold provides a platform for a wide range of chemical transformations. This allows for the synthesis of complex and diverse molecular architectures, making it a valuable tool for researchers in medicinal chemistry, organic synthesis, and materials science. The continued exploration of the reactivity and applications of this compound is likely to lead to the discovery of new molecules with important biological activities and material properties.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2,4-Dichloro-8-nitroquinoline Derivatives

The development of next-generation analogues of this compound is a key area for future investigation. The inherent reactivity of the chloro substituents at the C2 and C4 positions offers a versatile platform for synthetic modification. Strategic design will focus on introducing a variety of functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are critical for its biological activity.